molecular formula C12H17ClN2O3 B1602055 Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride CAS No. 51030-44-5

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride

Cat. No.: B1602055
CAS No.: 51030-44-5
M. Wt: 272.73 g/mol
InChI Key: SQITXEFBQKZHGW-UHFFFAOYSA-N
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Description

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride is a chemical compound with the molecular formula C({12})H({17})ClN({2})O({3}). It is often used in organic synthesis and various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride typically involves the reaction of 2-benzyloxycarbonylamino-acetonitrile with ethanolic hydrochloric acid. The process is carried out under controlled temperature conditions to ensure the desired product is obtained. Specifically, 2-benzyloxycarbonylamino-acetonitrile is combined with ethanolic hydrochloric acid at temperatures below -5°C, followed by stirring at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions and purification steps to achieve high purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride serves as a reagent in the synthesis of more complex organic molecules. Its unique structural features, including the ethyl group and benzyloxycarbonyl moiety, enhance its reactivity, allowing it to participate in various chemical reactions.

Case Study: Synthesis of Amino Acids

A notable application is in the synthesis of amino acids through acylation reactions. Researchers have successfully utilized this compound to acylate amino groups, facilitating the formation of peptide bonds. For instance, using Hünig’s base as a catalyst improved yields significantly, achieving up to 90% for certain acylation products .

Pharmaceutical Development

The compound's structural characteristics make it valuable in pharmaceutical research, particularly in developing new drug candidates. Compounds with similar structures often exhibit biological properties that can be harnessed for therapeutic applications.

Case Study: Drug Design

In a study focusing on the development of selective i-NOS inhibitors, this compound was employed to modify amino acid derivatives. This modification allowed for enhanced binding properties to target receptors, showcasing its potential in drug design .

Protein Modifications

This compound is also used in protein chemistry for modifying proteins. This application is crucial for exploring post-translational modifications and understanding their effects on protein function.

Case Study: Post-Translational Modifications

In protein studies, this compound has been used to introduce acetimidoyl groups into proteins, aiding in the determination of primary structures and functional analyses. Such modifications can significantly impact protein activity and stability.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl AcetamidateContains an acetamido groupSimpler structure; primarily an intermediate
Benzoyl ChlorideContains a benzoyl groupHighly reactive acyl chloride
N-Boc-Amino AcidsContains a tert-butyloxycarbonyl groupCommonly used in peptide synthesis

This compound stands out due to its specific combination of functionalities that provide unique reactivity profiles not found in simpler analogs like ethyl acetamidate or benzoyl chloride .

Mechanism of Action

The mechanism by which Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride exerts its effects involves its interaction with specific molecular targets. It can act as a protecting group in peptide synthesis, preventing unwanted reactions at certain functional groups. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for controlled synthesis of peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(((benzyloxy)carbonyl)amino)acetate
  • Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate
  • Ethyl 2-(((benzyloxy)carbonyl)amino)acetate hydrochloride

Uniqueness

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride is unique due to its specific structure, which allows it to act as a versatile intermediate in organic synthesis. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts .

Biological Activity

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride (commonly referred to as Ethyl acetimidate hydrochloride) is a chemical compound notable for its diverse applications in biochemical research and organic synthesis. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

This compound has the molecular formula C12H17ClN2O3C_{12}H_{17}ClN_2O_3 and a molecular weight of approximately 272.73 g/mol. It appears as a white crystalline powder and is soluble in water and other polar solvents. The compound's structure features an ethyl group and a benzyloxycarbonyl moiety, which contribute to its reactivity in various biological and chemical processes.

The biological activity of this compound primarily involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for controlled synthesis of peptides and proteins. This property is crucial for studying enzyme mechanisms and protein modifications, as it prevents unwanted reactions at specific functional groups.

Applications in Biological Research

This compound is utilized in several key areas of biological research:

  • Enzyme Mechanisms : The compound aids in the study of enzyme mechanisms by serving as a substrate or inhibitor, facilitating the investigation of enzymatic reactions.
  • Protein Modifications : It is employed in the modification of proteins, allowing researchers to explore post-translational modifications and their effects on protein function.
  • Synthesis of Complex Organic Molecules : The compound acts as an intermediate in the synthesis of various organic molecules, contributing to advancements in organic chemistry .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various experimental setups:

  • Study on Enzyme Mechanisms : Researchers utilized this compound to investigate the mechanisms of action for certain enzymes, demonstrating its effectiveness as a protective group during peptide synthesis. This study revealed insights into how enzyme active sites interact with substrates modified by this compound .
  • Antimicrobial Testing : In a comparative analysis with other benzyloxycarbonyl derivatives, Ethyl acetimidate hydrochloride exhibited promising antimicrobial activity against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents .
  • Synthesis Pathways : A detailed examination of synthetic routes highlighted the efficiency of this compound as an intermediate in complex organic syntheses. Reaction conditions were optimized to improve yield and purity, showcasing its relevance in organic chemistry .

Comparative Analysis with Related Compounds

The following table summarizes key features and activities associated with this compound compared to related compounds:

Compound NameStructure FeaturesUnique AspectsBiological Activity
Ethyl AcetamidateContains acetamido groupSimpler structurePrimarily an intermediate
Benzoyl ChlorideContains benzoyl groupHighly reactiveLimited biological activity
N-Boc-Amino AcidsContains tert-butyloxycarbonyl groupCommonly used in peptide synthesisVariable biological activity
This compound Ethoxy and benzyloxycarbonyl functionalitiesUnique reactivity profilePotential antimicrobial and enzyme inhibition properties

Properties

IUPAC Name

ethyl 2-(phenylmethoxycarbonylamino)ethanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c1-2-16-11(13)8-14-12(15)17-9-10-6-4-3-5-7-10;/h3-7,13H,2,8-9H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQITXEFBQKZHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CNC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574451
Record name Ethyl 2-{[(benzyloxy)carbonyl]amino}ethanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51030-44-5
Record name Ethyl 2-{[(benzyloxy)carbonyl]amino}ethanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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